molecular formula C10H12INO3 B2924053 Ethyl 2-amino-5-iodo-4-methoxybenzoate CAS No. 1429420-39-2

Ethyl 2-amino-5-iodo-4-methoxybenzoate

Cat. No.: B2924053
CAS No.: 1429420-39-2
M. Wt: 321.114
InChI Key: NLGVZHZFTJOSOI-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-iodo-4-methoxybenzoate is a substituted benzoic acid derivative characterized by an ethyl ester group and three distinct substituents on the aromatic ring: an amino group at position 2, a methoxy group at position 4, and an iodine atom at position 5. The iodine atom introduces significant steric and electronic effects due to its large atomic radius and polarizability, while the amino and methoxy groups contribute to hydrogen bonding and directing further chemical modifications. This compound is primarily utilized in pharmaceutical and agrochemical research as a synthetic intermediate, particularly in the development of heterocyclic compounds or iodinated bioactive molecules .

Properties

IUPAC Name

ethyl 2-amino-5-iodo-4-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12INO3/c1-3-15-10(13)6-4-7(11)9(14-2)5-8(6)12/h4-5H,3,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLGVZHZFTJOSOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1N)OC)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-5-iodo-4-methoxybenzoate typically involves the iodination of a precursor compound, such as 2-amino-4-methoxybenzoic acid, followed by esterification. One common method includes the following steps:

    Iodination: The precursor compound is treated with iodine monochloride (ICl) in the presence of hydrochloric acid (HCl) to introduce the iodine atom at the desired position on the benzene ring.

    Esterification: The iodinated product is then reacted with ethanol in the presence of a catalyst, such as sulfuric acid (H2SO4), to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5-iodo-4-methoxybenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used under mild conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

    Hydrolysis: Acidic or basic conditions can be employed, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), respectively.

Major Products

    Substitution: Products depend on the substituent introduced, such as azido or cyano derivatives.

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Hydrolysis: Carboxylic acids.

Scientific Research Applications

Ethyl 2-amino-5-iodo-4-methoxybenzoate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in studies to understand the effects of iodine-containing compounds on biological systems.

    Industrial Applications: It is used in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-5-iodo-4-methoxybenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom can play a crucial role in the compound’s reactivity and binding affinity, influencing its biological effects.

Comparison with Similar Compounds

Substituent Effects: Iodo vs. Other Halogens and Functional Groups

Key Compounds for Comparison:

Mthis compound (): Differs only in the ester group (methyl vs. ethyl), resulting in lower molecular weight (322.15 g/mol vs. 336.18 g/mol) and slightly reduced lipophilicity.

Methyl 4-acetamido-5-chloro-2-methoxybenzoate (): Replaces iodine with chlorine and the amino group with acetamido. Chlorine’s smaller size and electronegativity reduce steric hindrance and alter reactivity in nucleophilic substitutions.

Ethyl 5-iodo-2,4-dimethoxybenzoate (): Features two methoxy groups (positions 2 and 4) instead of an amino group, leading to diminished hydrogen-bonding capacity and increased electron density on the aromatic ring.

Table 1: Substituent Impact on Molecular Properties
Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Profile
This compound C₁₀H₁₂INO₃ 336.18 2-NH₂, 4-OCH₃, 5-I High steric hindrance; polarizable I
Mthis compound C₉H₁₀INO₃ 322.15 2-NH₂, 4-OCH₃, 5-I Similar to ethyl analog, less lipophilic
Ethyl 5-iodo-2,4-dimethoxybenzoate C₁₁H₁₃IO₄ 336.12 2-OCH₃, 4-OCH₃, 5-I Electron-rich ring; no H-bond donors
Methyl 4-acetamido-5-chloro-2-methoxybenzoate C₁₁H₁₂ClNO₄ 257.67 4-NHCOCH₃, 5-Cl, 2-OCH₃ Enhanced electrophilicity at Cl site

Ester Group Variation: Ethyl vs. Methyl

The choice of ester group (ethyl vs. methyl) influences solubility, bioavailability, and synthetic pathways:

  • Ethyl Esters: Generally more lipophilic than methyl esters, enhancing membrane permeability in bioactive molecules.
  • Methyl Esters : Often preferred for cost-effective scaling, as seen in sulfonylurea herbicides like metsulfuron methyl ester (), though they may exhibit lower metabolic stability.

Positional Isomerism and Functional Group Arrangement

  • Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate (): Introduces a thiazole ring at position 5, enabling conjugation and π-stacking interactions absent in the iodine-substituted target compound.
  • Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate (): Replaces iodine with an ethylthio group (-S-C₂H₅), altering electronic properties (sulfur’s nucleophilicity) and redox sensitivity.

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